3'-Cyano-3-(4-thiomethylphenyl)propiophenone
Overview
Description
3'-Cyano-3-(4-thiomethylphenyl)propiophenone is a useful research compound. Its molecular formula is C17H15NOS and its molecular weight is 281.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Material Applications
Researchers have explored the synthesis and applications of compounds similar to 3'-Cyano-3-(4-thiomethylphenyl)propiophenone in various fields, including materials science and organic electronics. For instance, novel synthesis methods have been developed for polyfunctionally substituted heterocyclic compounds derived from related cyanophenyl compounds, demonstrating their potential in antitumor activities and material applications (Shams et al., 2010). Additionally, copolymers incorporating cyanophenyl groups have been synthesized, showing promising photophysical, electrochemical, and electroluminescent properties for use in organic electronics (Výprachtický et al., 2017).
Chemical Synthesis and Reactivity
The chemical reactivity and synthesis of structurally related compounds have been a focus of research, highlighting the versatility of cyanophenyl and thiophene derivatives in organic synthesis. Studies have reported on the carbopalladation of nitriles, leading to the synthesis of 3,4-disubstituted 2-aminonaphthalenes and 1,3-benzoxazine derivatives, showcasing the utility of these reactions in constructing complex heterocyclic structures (Tian et al., 2003).
Photophysical and Electronic Properties
Research into the photophysical and electronic properties of compounds structurally related to this compound has revealed their potential in photovoltaic applications and organic electronics. For example, the synthesis of low bandgap polymers based on thiophene building blocks has been explored, demonstrating the impact of structural modifications on the electronic properties and photovoltaic performance of these materials (Hergué et al., 2009).
Antimicrobial and Antitumor Activities
Compounds with structural similarities to this compound have been evaluated for their antimicrobial and antitumor activities. Novel synthetic pathways have led to the creation of heterocyclic compounds exhibiting significant biological activities, including antiproliferative effects against various cancer cell lines, highlighting their potential as therapeutic agents (Shams et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
3-[3-(4-methylsulfanylphenyl)propanoyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NOS/c1-20-16-8-5-13(6-9-16)7-10-17(19)15-4-2-3-14(11-15)12-18/h2-6,8-9,11H,7,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIVSQKJAIKEIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2=CC=CC(=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644365 | |
Record name | 3-{3-[4-(Methylsulfanyl)phenyl]propanoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-89-7 | |
Record name | 3-{3-[4-(Methylsulfanyl)phenyl]propanoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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